The Alchemist's Keystone: A Technical Guide to Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
The Alchemist's Keystone: A Technical Guide to Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
An In-Depth Guide for Researchers and Drug Development Professionals on a Pivotal Scaffold in Modern Medicinal Chemistry
Introduction: The Thienopyrimidine Core and the Strategic Importance of a Chloro Handle
In the intricate tapestry of medicinal chemistry, the thienopyrimidine scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly kinases, making it a cornerstone in the development of targeted therapies.[2] Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate (CAS 319442-18-7) represents a highly strategic derivative of this core. The presence of a chloro group at the 4-position transforms the stable thienopyrimidine ring into a versatile reactive intermediate. This chlorine atom acts as an efficient leaving group, paving the way for nucleophilic substitution and cross-coupling reactions, thereby enabling the systematic and rapid generation of diverse compound libraries for drug discovery programs.[3][4] This guide provides a comprehensive technical overview of its synthesis, reactivity, and critical role as a building block in the quest for novel therapeutics.
Physicochemical Properties and Structural Data
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 319442-18-7 | [5] |
| Molecular Formula | C₉H₇ClN₂O₂S | [5] |
| Molecular Weight | 242.68 g/mol | [5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | Commercially available with ≥97% purity | [5] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General Knowledge |
| Storage | Store in an inert atmosphere at 2-8°C | [6] |
Synthesis Pathway: A Two-Step Protocol
The synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is most efficiently achieved through a two-step process starting from commercially available precursors. The methodology involves the initial construction of the thieno[3,2-d]pyrimidin-4-one ring system, followed by a chlorination reaction.
Caption: Two-step synthesis of the title compound.
Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
The foundational step is the condensation and cyclization of an aminothiophene derivative to form the pyrimidinone ring. This reaction builds the core heterocyclic scaffold.
Protocol:
-
Dissolve Methyl 3-amino-2-thiophenecarboxylate (1.0 eq, 19 mmol) in acetic acid (approx. 8 mL/g).[7]
-
Sequentially add concentrated hydrochloric acid (approx. 0.8 mL/g) followed by ethyl cyanoformate (2.0 eq, 38 mmol).[7]
-
Heat the inhomogeneous mixture to 70°C and stir for 3 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature. A solid will precipitate.
-
Collect the solid by filtration and wash thoroughly with deionized water.[7]
-
Adjust the pH of the filtrate to approximately 5 using a 1N NaOH solution. This will induce further precipitation.[7]
-
Collect this second batch of precipitate by filtration and wash with deionized water.
-
Combine both collected solids and dry under vacuum to yield Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate.[7]
Causality and Self-Validation: The acidic conditions (acetic acid and HCl) are crucial for protonating the reactants and catalyzing the condensation reaction. The heating provides the necessary activation energy for the cyclization to occur. The workup procedure, involving initial precipitation followed by pH adjustment of the filtrate, ensures maximum recovery of the product, which has limited solubility under these conditions. The purity can be checked by melting point and spectroscopic methods against a reference standard.
Step 2: Chlorination of the Pyrimidinone Ring
This key transformation introduces the reactive chloro-handle at the 4-position. The hydroxyl group of the pyrimidinone tautomer is converted into a chlorosulfate intermediate by phosphorus oxychloride (POCl₃), which is then displaced by a chloride ion.
Protocol:
-
Suspend the Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (1.0 eq) in a suitable high-boiling solvent such as toluene or use neat POCl₃ as both reagent and solvent.[1][8]
-
Add phosphorus oxychloride (POCl₃) (a common excess is 3-10 equivalents). Optionally, an organic base like N,N-dimethylaniline or pyridine can be added to scavenge the HCl byproduct.[8][9]
-
Heat the mixture to reflux (typically 100-120°C) and maintain for several hours (e.g., 3-18 hours), monitoring the reaction by TLC or LC-MS until the starting material is consumed.[8]
-
Cool the reaction mixture carefully to room temperature.
-
Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. (CAUTION: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment).
-
The product will typically precipitate as a solid. If it oils out, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Collect the solid by filtration or separate the organic layer. Wash the solid/organic layer with water and brine.
-
Dry the solid or the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain pure Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate.
Causality and Self-Validation: POCl₃ is the standard and most effective reagent for this type of Deoxy-chlorination of hydroxypyrimidines and related heterocycles.[9] The reaction is driven to completion by heating. The quench step is critical for both safety and isolation; it neutralizes the acidic environment and hydrolyzes the remaining POCl₃. The purity of the final product is validated by its sharp melting point and spectroscopic data (NMR, MS) confirming the replacement of the hydroxyl/oxo group with a chlorine atom.
Key Reactions and Mechanistic Insight
The synthetic utility of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate stems from the reactivity of the C4-chloro substituent, which readily participates in nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Caption: Major reaction pathways for the title compound.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyrimidine ring and the adjacent ester group activates the C4 position towards nucleophilic attack. This allows the chlorine to be readily displaced by a variety of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines, often in the presence of a base (like triethylamine or potassium carbonate) in a polar solvent, yields 4-amino-thieno[3,2-d]pyrimidine derivatives. This is one of the most common transformations used to build libraries of kinase inhibitors.
-
Alkoxides/Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides leads to the formation of 4-ether derivatives.
-
Thiolates: Similarly, reaction with thiolates provides 4-thioether compounds.
-
-
Suzuki Cross-Coupling: The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions. The Suzuki coupling with various aryl or heteroaryl boronic acids is a powerful method for introducing carbon-carbon bonds, generating 4-aryl-thieno[3,2-d]pyrimidines. This reaction significantly expands the accessible chemical space for structure-activity relationship (SAR) studies.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The derivatives synthesized from Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate have shown significant promise in drug discovery, particularly in the development of kinase inhibitors. The thienopyrimidine core acts as a scaffold that can be oriented within the ATP-binding pocket of a kinase, while the substituents introduced at the C4 position can be tailored to achieve potency and selectivity by forming key interactions with specific amino acid residues in the target protein.
For example, various substituted thienopyrimidines have been investigated as potent inhibitors for targets such as:
-
Protein Kinase CK2: Derivatives have demonstrated inhibitory activity in the low micromolar to nanomolar range against this kinase, which is implicated in cancer.[5]
-
Phosphoinositide 3-kinases (PI3Ks): The thienopyrimidine scaffold is a key feature of several classes of PI3K inhibitors, which are under investigation for cancer therapy.
-
Other Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of other kinases involved in oncology, inflammation, and other disease areas.
Analytical Characterization: A Predictive Overview
Full analytical characterization is essential for confirming the identity and purity of the synthesized compound. While a publicly available, peer-reviewed spectrum for this specific molecule is elusive, we can predict the key features based on its structure and data from closely related analogues.
Expected ¹H NMR (Proton NMR) Spectrum:
-
Ethyl Group: A triplet integrating to 3 protons (CH₃) between δ 1.3-1.5 ppm and a quartet integrating to 2 protons (CH₂) between δ 4.3-4.6 ppm.
-
Thiophene Protons: Two doublets, each integrating to 1 proton, in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring. Their exact chemical shifts and coupling constant (J) would be characteristic of the [3,2-d] fusion.
-
Pyrimidine Proton: A singlet integrating to 1 proton in the downfield aromatic region (typically δ > 8.5 ppm), corresponding to the proton at the C7 position.
Expected ¹³C NMR (Carbon NMR) Spectrum:
-
Ethyl Group: Two signals in the aliphatic region, one around δ 14 ppm (CH₃) and another around δ 62 ppm (CH₂).
-
Ester Carbonyl: A signal in the downfield region, typically δ 160-165 ppm.
-
Aromatic/Heteroaromatic Carbons: Multiple signals in the range of δ 110-170 ppm, corresponding to the carbons of the fused thienopyrimidine ring system. The carbons attached to nitrogen and chlorine (C2, C4) would be significantly deshielded.
Mass Spectrometry (MS):
-
The Electrospray Ionization (ESI) mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 243, exhibiting a characteristic isotopic pattern (approx. 3:1 ratio for [M+H]⁺ to [M+2+H]⁺) due to the presence of the chlorine-35 and chlorine-37 isotopes.
Conclusion
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is more than just a chemical compound; it is a pivotal tool in the arsenal of the medicinal chemist. Its straightforward two-step synthesis and, most importantly, the strategic placement of the C4-chloro group, provide an accessible and highly versatile platform for molecular exploration. The ability to readily functionalize this position through robust and well-understood chemical reactions like SₙAr and Suzuki coupling allows for the efficient generation of novel chemical entities. As the demand for targeted and selective therapeutics continues to grow, the role of such well-designed, reactive intermediates will only become more critical in accelerating the journey from a chemical scaffold to a life-saving medicine.
References
-
Baran, P. et al. (2013). Suzuki-Miyaura Cross-Coupling. In Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. Available at: [Link]
-
Cozza, G. et al. (2006). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Journal of Medicinal Chemistry, 49(8), 2363-2366. Available at: [Link]
- El-Subbagh, H. I. et al. (1995). Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives. European Journal of Medicinal Chemistry, 30(12), 945-953.
-
Gomma, A. M. et al. (2020). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of Biomolecular Structure & Dynamics, 39(12), 4435-4446. Available at: [Link]
-
Lead Sciences. (n.d.). Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. Available at: [Link]
-
Mladenova, R. et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6344. Available at: [Link]
-
Patel, R. V. et al. (2019). Thienopyrimidine: A promising scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 27(9), 1159-1194. Available at: [Link]
-
Penchala, S. C. et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 841. Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate (C9H7ClN2O2S). Available at: [Link]
-
Temple, D. L. et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. Available at: [Link]
-
Vaskevich, R. I. et al. (2010). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry, 18(3), 1108-1115. Available at: [Link]
-
Wang, X. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(3), 2970-2978. Available at: [Link]
- Wodicka, L. M. et al. (2010). Activation of the ERK pathway is required for the anti-proliferative effects of thienopyrimidine GDC-0941. Cancer Research, 70(8 Supplement), 2253.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
